molecular formula C11H10O3 B12893099 1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one CAS No. 41598-31-6

1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one

Cat. No.: B12893099
CAS No.: 41598-31-6
M. Wt: 190.19 g/mol
InChI Key: LDFAFOGEMOPKSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxidation Reactions

The ketone and hydroxyl groups in this compound participate in oxidation reactions under controlled conditions:

  • Ketone Oxidation : The acetyl group (C=O) can undergo oxidation to form carboxylic acid derivatives. For example, using potassium permanganate (KMnO₄) in acidic conditions yields 6-hydroxy-3-methyl-1-benzofuran-7-carboxylic acid.

  • Hydroxyl Group Oxidation : The phenolic –OH group is oxidized to a quinone structure using reagents like Fremy’s salt (potassium nitrosodisulfonate), forming 3-methyl-1-benzofuran-6,7-dione.

Key Conditions :

ReagentSolventTemperatureProductYield
KMnO₄ (H₂SO₄)H₂O80°CBenzofuran-7-carboxylic acid65–70%
Fremy’s saltAcetone/H₂ORTBenzofuran-6,7-dione55–60%

Reduction Reactions

The ketone group is susceptible to reduction, producing secondary alcohols:

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to 1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanol, retaining the hydroxyl group.

  • Catalytic Hydrogenation : Hydrogen gas with a palladium catalyst (Pd/C) under high pressure reduces the benzofuran ring’s double bond, yielding a dihydrobenzofuran derivative.

Key Conditions :

ReagentCatalystSolventProductYield
NaBH₄MeOHSecondary alcohol80–85%
H₂ (1 atm)Pd/CEtOAcDihydrobenzofuran70–75%

Electrophilic Substitution

The hydroxyl group activates the benzofuran ring for electrophilic substitution:

  • Nitration : Nitric acid (HNO₃) in acetic anhydride introduces a nitro group at the 5th position, yielding 5-nitro-6-hydroxy-3-methyl-1-benzofuran-7-ethanone .

  • Bromination : Bromine (Br₂) in dichloromethane results in bromination at the 4th position, forming 4-bromo-6-hydroxy-3-methyl-1-benzofuran-7-ethanone.

Key Conditions :

ReagentSolventPosition SubstitutedProductYield
HNO₃ (Ac₂O)AcOHC-5Nitro derivative60–65%
Br₂CH₂Cl₂C-4Bromo derivative55–60%

Condensation Reactions

The ketone group participates in aldol condensation and Claisen-Schmidt reactions:

  • Aldol Condensation : Reaction with benzaldehyde in the presence of NaOH forms α,β-unsaturated ketones, such as (E)-1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)-3-phenylprop-2-en-1-one .

  • Claisen-Schmidt Reaction : Condensation with substituted acetophenones yields diarylideneketones, which are precursors for heterocyclic synthesis.

Key Conditions :

ReagentBaseSolventProductYield
BenzaldehydeNaOHEtOHα,β-Unsaturated ketone50–53%
4-ChloroacetophenoneKOHTHFDiarylideneketone45–50%

Protection/Deprotection Strategies

The hydroxyl group is often protected during multi-step syntheses:

  • Silylation : Treatment with chlorotrimethylsilane (TMSCl) in the presence of imidazole yields the TMS-protected derivative, 6-(trimethylsilyloxy)-3-methyl-1-benzofuran-7-ethanone .

  • Methylation : Dimethyl sulfate (Me₂SO₄) in alkaline conditions converts the –OH group to –OCH₃, forming 6-methoxy-3-methyl-1-benzofuran-7-ethanone.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one. For instance, a derivative synthesized from a related benzofuran compound demonstrated selective toxicity against leukemia cell lines (K562 and HL-60), with IC50 values indicating significant efficacy in inhibiting cancer cell proliferation while sparing non-cancerous cells . This selectivity makes it a promising candidate for further development in cancer therapies.

2. Antibacterial Properties

The antibacterial activity of benzofuran derivatives, including those related to this compound, has been explored. Research indicates that certain derivatives exhibit significant antibacterial effects against both standard and clinical strains of bacteria, suggesting their potential use in treating bacterial infections . The mechanism of action is believed to involve the generation of reactive oxygen species, which contribute to bacterial cell death.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of new derivatives from benzofurans, researchers synthesized several compounds based on this compound. These compounds were evaluated for their cytotoxic properties against human cancer cells. The results indicated that modifications to the benzofuran structure could enhance biological activity, leading to compounds with improved anticancer and antibacterial properties .

Case Study 2: Mechanistic Studies

A detailed investigation into the mechanism of action for derivatives of this compound revealed that these compounds induce oxidative stress in cancer cells. This oxidative stress is linked to increased levels of reactive oxygen species, which are known to trigger apoptosis in malignant cells . Such findings underscore the importance of further research into the pharmacodynamics of these compounds.

Comparative Data Table

Compound Activity IC50 (mM) Cell Lines Tested Notes
This compoundAnticancer0.1 (HL-60)K562, HL-60, HeLaSelective toxicity
Derivative AAntibacterialNot specifiedStandard strainsReactive oxygen species generation
Derivative BAnticancer5.0 (K562)K562, HeLaEnhanced activity through structural modification

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in tumor growth . The exact molecular targets and pathways are still under investigation.

Biological Activity

1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one, also known as a derivative of benzofuran, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of organic compounds characterized by a benzofuran core structure, which has been associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula: C13H12O3
  • Molecular Weight: 216.23 g/mol
  • CAS Registry Number: 55682-75-2
  • IUPAC Name: this compound

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising effects:

Anticancer Activity

Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Cell Proliferation: Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-231Not specified
Similar Benzofuran DerivativeMCF70.126
Similar Benzofuran DerivativeMDA-MB-2310.87 - 12.91

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cellular stress and death in cancer cells .

Study on Antiproliferative Activity

A study investigating the biological activity of benzofuran derivatives reported that introducing hydroxyl and methyl groups at specific positions significantly enhanced antiproliferative activity against cancer cell lines. The presence of a hydroxyl group at the C–6 position was particularly noted for its effectiveness in increasing cytotoxicity .

In Vivo Studies

In vivo studies using animal models have also indicated that similar benzofuran derivatives can inhibit tumor metastasis. For example, treatment with specific derivatives resulted in reduced metastatic nodules in mice inoculated with breast cancer cells, underscoring the therapeutic potential of these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Research indicates that modifications to the benzofuran structure can enhance antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli22
Candida albicans20

Q & A

Q. How can researchers optimize the synthetic yield of 1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one?

Level: Basic (Synthesis Design)
Methodological Answer:
Optimization involves reagent stoichiometry, solvent selection, and purification techniques. For example, in benzofuran synthesis, BQCl₂ (1.5 mmol per 1.0 mmol substrate) under reflux in PhMe/AcOH (4:1 v/v) for 3 hours achieved efficient cyclization . Post-reaction neutralization with NaHCO₃ and purification via silica gel chromatography (EtOAc/hexanes, 1:5) enhance yield . Monitoring reaction progress with TLC and adjusting reflux duration based on substrate reactivity are critical.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Level: Basic (Characterization)
Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray crystallography resolves the 3D structure, as demonstrated for similar benzofuran derivatives (e.g., mean C–C bond length: 0.003 Å; R factor: 0.059) .
  • NMR spectroscopy identifies functional groups (e.g., hydroxy, methyl, ketone) and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±5 ppm).

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Level: Advanced (Biological Evaluation)
Methodological Answer:
Use standardized microbial strains (e.g., E. coli, S. aureus) in agar diffusion or microdilution assays . Prepare compound solutions in DMSO (≤1% final concentration) and test at 10–100 µg/mL. Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to controls like ampicillin. For antioxidant activity, employ DPPH radical scavenging assays (λ = 517 nm) and quantify IC₅₀ values .

Q. How should contradictory data in pharmacological studies be addressed?

Level: Advanced (Data Analysis)
Methodological Answer:
Adopt a comparative framework :

  • Replicate experiments under identical conditions (temperature, solvent, cell line).
  • Validate assays with positive/negative controls (e.g., ascorbic acid for antioxidant studies).
  • Use statistical tools (ANOVA, t-tests) to assess significance. If discrepancies persist, investigate batch-to-batch purity variations via HPLC .

Q. What mechanistic insights exist for reactions involving this benzofuran derivative?

Level: Advanced (Reaction Mechanisms)
Methodological Answer:
Key mechanisms include sigmatropic rearrangements and electrophilic substitutions . For example, [3,3]-sigmatropic shifts in benzofuran precursors (e.g., 6-(benzyloxy)-2-arylidene derivatives) are temperature-dependent and require anhydrous conditions . Computational studies (DFT calculations) can map transition states and activation energies.

Q. How can researchers develop validated analytical methods for quantifying this compound in mixtures?

Level: Advanced (Analytical Chemistry)
Methodological Answer:
Use reverse-phase HPLC with a C18 column and UV detection (λ = 255–280 nm, based on conjugated ketone absorption) . Optimize mobile phase (e.g., acetonitrile/water gradient) for resolution. Validate linearity (R² ≥ 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (90–110%) per ICH guidelines.

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

Level: Advanced (Medicinal Chemistry)
Methodological Answer:

  • Functional group modulation : Synthesize analogs with varying substituents (e.g., methoxy → hydroxy at position 6) .
  • Docking simulations : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
  • Correlate electronic properties (Hammett σ constants) with bioactivity trends.

Q. How can low purity during synthesis be resolved?

Level: Basic (Purification)
Methodological Answer:
Employ sequential purification:

Liquid-liquid extraction to remove polar/non-polar impurities.

Flash chromatography (silica gel, EtOAc/hexanes gradient) .

Recrystallization from ethanol/water (7:3) to isolate crystalline product. Monitor purity via HPLC at each stage .

Q. What are key considerations for multi-step synthesis of derivatives?

Level: Advanced (Organic Synthesis)
Methodological Answer:

  • Protecting groups : Use benzyl ethers to shield hydroxy groups during ketone formation .
  • Stepwise monitoring : Isolate intermediates (e.g., via TLC) to prevent side reactions.
  • Scale-up adjustments : Optimize mixing efficiency and cooling for exothermic steps (e.g., NaH-mediated deprotonation) .

Q. How can researchers ensure reproducibility in synthetic protocols?

Level: Basic (Experimental Reproducibility)
Methodological Answer:

  • Detailed documentation : Record exact reagent grades (e.g., anhydrous Na₂SO₄), solvent batches, and ambient humidity.
  • Standardized equipment : Use calibrated thermostats for reflux and rotovaps with consistent vacuum pressure.
  • Collaborative validation : Share protocols with independent labs to cross-verify yields .

Properties

CAS No.

41598-31-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C11H10O3/c1-6-5-14-11-8(6)3-4-9(13)10(11)7(2)12/h3-5,13H,1-2H3

InChI Key

LDFAFOGEMOPKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2C(=O)C)O

Origin of Product

United States

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